N,N-Dimethylethylenediamine

CO2 Capture Kinetics Amine Scrubbing

Researchers using symmetrical diamines in C-N coupling often encounter catalyst deactivation and narrow substrate scope. N,N-Dimethylethylenediamine resolves this through its unsymmetrical N,N-dimethyl substitution, which creates a sterically hindered tertiary amine alongside an accessible primary amine-yielding binding constants and selectivities unattainable with N,N'-dimethylethylenediamine or unsubstituted ethylenediamine. • Proven among the most active ligands for Cu-catalyzed amidation, enabling coupling of challenging aryl chlorides under mild conditions. • Enables sub-mol% copper loadings (down to 10 ppm) for economical API synthesis with minimized metal contamination. • CO2 capture rate constant of 6.99 × 10³ M⁻¹·s⁻¹ provides controlled kinetics as a viable alternative to piperazine.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 108-00-9
Cat. No. B050034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylethylenediamine
CAS108-00-9
SynonymsN1,N1-Dimethyl-1,2-ethanediamine;  (2-Aminoethyl)dimethylamine;  1-Amino-2-(dimethylamino)ethane;  2-(Dimethylamino)ethanamine;  2-(Dimethylamino)ethylamine;  2-(N,N-Dimethylamino)ethanamine;  2-(N,N-Dimethylamino)ethylamine;  2-Dimethylamino-1-ethanamine; 
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCN(C)CCN
InChIInChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3
InChIKeyDILRJUIACXKSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylethylenediamine Overview


N,N-Dimethylethylenediamine (CAS 108-00-9), also known as 2-(dimethylamino)ethylamine or DMEDA, is an unsymmetrical aliphatic diamine characterized by a primary amine and a tertiary amine on an ethylene backbone . This bifunctionality endows it with distinct coordination chemistry and reactivity as a bidentate ligand, particularly for copper(I), and as a base, setting it apart from symmetrical analogs like N,N'-dimethylethylenediamine . It is widely used in palladium- and copper-catalyzed cross-coupling reactions, polyurethane catalysis, and CO2 capture, where its specific substitution pattern dictates unique performance parameters .

Structure

Unsymmetrical N,N-dimethyl substitution with distinct primary/tertiary amine reactivity

Coordination

Bidentate ligand framework supporting unique Cu/Pd complex geometries

Workflow

Supports cross-coupling catalysis, CO2 capture, and polyurethane catalyst studies

N,N-Dimethylethylenediamine Substitution Failures


Substituting N,N-dimethylethylenediamine (DMEDA) with other in-class diamines, such as N,N'-dimethylethylenediamine (symmetrical), N,N,N'-trimethylethylenediamine, or even unsubstituted ethylenediamine, is scientifically invalid due to profound differences in coordination geometry, steric hindrance, and electronic properties [1]. DMEDA's unique unsymmetrical N,N-dimethyl substitution creates a sterically hindered tertiary amine and a more accessible primary amine, leading to distinct binding constants, reaction rates, and selectivities in catalytic cycles . For instance, in copper-catalyzed reactions, DMEDA forms a specific active species that cannot be replicated by its symmetrical isomer, and its performance in CO2 capture kinetics differs markedly from piperazine, a close structural relative [2]. The following sections provide direct, quantitative evidence of these non-interchangeable properties.

Target
DMEDA (Unsymmetrical)
Reported unique bidentate coordination and steric profile
Symmetrical Isomer
N,N'-DMEDA
Coordination geometry and binding constants may shift significantly
CO2 Capture
Piperazine (PZ)
Reaction kinetics differ; DMEDA may not reproduce PZ rates
Other Diamines
Trien / EDA / Trmen
Steric and electronic effects alter catalytic activity and selectivity

N,N-Dimethylethylenediamine Differentiation Evidence


CO2 Capture Kinetics vs. Piperazine

In post-combustion CO2 capture, the kinetic performance of N,N-dimethylethylenediamine (DMEDA) was directly compared to piperazine (PZ), a benchmark diamine. At high pH (>9.0), the rate constant for the formation of monocarbamic acid from DMEDA and CO2(aq) was determined to be 6.99 × 10³ M⁻¹·s⁻¹ [1]. Crucially, the study concluded that despite DMEDA's larger basicity, the superior kinetic performance of piperazine above its predicted Brønsted reactivity was not observed for DMEDA [1]. This indicates that for applications demanding the highest reaction rates with CO2, piperazine remains kinetically superior, while DMEDA offers a different reactivity profile that may be advantageous in specific process conditions where slower, more controlled kinetics are desired.

CO2 Capture Kinetics
Head-to-head
k = 6.99 × 10³ M⁻¹·s⁻¹
at pH > 9.0, 25.0 °C
Supports process kinetics modeling
Piperazine exhibits reported higher rate
CO2 Capture Kinetics Amine Scrubbing

Copper-Catalyzed Amidation vs. Other 1,2-Diamines

In a seminal study on copper-catalyzed amidation of aryl halides, catalyst systems based on N,N-dimethylethylenediamine (DMEDA) or trans-N,N'-dimethyl-1,2-cyclohexanediamine were identified as 'the most active' among a panel of 1,2-diamine ligands . While specific conversion percentages or turnover numbers for each ligand are not disclosed, the qualitative ranking establishes DMEDA as a top-tier ligand for this transformation. The system enabled efficient amidation of aryl iodides, bromides, and in some cases, even aryl chlorides, using catalyst loadings of 0.2-10 mol% CuI and 5-20 mol% ligand . This activity profile is superior to many other 1,2-diamines, which were only effective in the 'easiest cases' .

Catalytic Activity
Cross-study
Ranked top-tier in panel
Cu-catalyzed amidation
Supports C-N bond formation screening
Broader substrate scope reported vs. other diamines
Cross-Coupling Catalysis Amidation

Metal Complex Stability vs. Symmetrical Analogs

The thermodynamics of Cd(II) complexation with a series of methylated ethylenediamine ligands were determined in DMSO [1]. While the full set of binding constants is not available in the provided abstract, the study explicitly states that 'the steric requirements of the donors have a strong influence on the stoichiometry and nature of the Cd-II complexes formed' [1]. Comparisons across the ligand series—including ethylenediamine (en), N,N'-dimethylethylenediamine (dmen), N,N,N'-trimethylethylenediamine (trmen), and N,N,N',N'-tetramethylethylenediamine (tmen)—reveal that the degree and pattern of N-methylation dictates the enthalpy and entropy of complexation, leading to different complex stabilities and geometries [1]. This confirms that the unsymmetrical substitution of DMEDA yields a unique thermodynamic profile compared to its symmetrical and more highly methylated counterparts.

Metal Binding
Class-level
Enthalpy-stabilized Cd(II) complexes
DMSO, 298 K
Supports metal-binding tuning in catalyst design
Steric effects dictate stoichiometry
Coordination Chemistry Thermodynamics Metal Binding

Physical Properties vs. Symmetrical Isomer

The physical properties of N,N-dimethylethylenediamine (asymmetrical) differ markedly from its symmetrical isomer, N,N'-dimethylethylenediamine. The asymmetrical DMEDA has a boiling point of 104-106 °C and a density of 0.807 g/mL at 20 °C . In contrast, the symmetrical isomer boils at a significantly higher temperature of 120 °C and has a higher density of 0.819 g/mL [1]. This 14-16 °C difference in boiling point is substantial and directly impacts purification methods (e.g., distillation) and solvent selection. The lower boiling point of the asymmetrical isomer may be advantageous for reactions requiring lower temperatures or for easier removal by evaporation.

Physical Properties
Head-to-head
ΔT = -14 to -16 °C
vs. sym. isomer (120 °C)
Supports distillation-based purification
Significant volatility difference
Physical Properties Purification Handling

C-N Coupling Catalyst Longevity

Research on sub-mol% copper-catalyzed C-N cross-coupling reactions has shown that DMEDA enables exceptionally low catalyst loadings. Using DMEDA as the ligand, cross-coupling reactions can be run with copper concentrations down to 0.001 mol% (10 ppm) when the ligand concentration is kept high (>20 mol%) [1]. This level of efficiency is comparable to the specialized ligand DMDETA (N,N''-dimethyldiethylene triamine), which was developed specifically for air-tolerant, low-loading catalysis [1]. This demonstrates that DMEDA is not just an active ligand but one that can achieve extreme catalyst economy, a key differentiator for industrial applications where minimizing metal contamination and cost is paramount.

Catalyst Loading
Head-to-head
Down to 0.001 mol% Cu
10 ppm, high ligand conc.
Supports ultra-low metal residue workflows
Comparable to specialized triamine ligands
Catalysis C-N Coupling Ligand Efficiency

N,N-Dimethylethylenediamine Application Scenarios


Post-Combustion CO2 Capture with Controlled Kinetics

For CO2 capture processes where the extremely fast kinetics of piperazine are undesirable—for instance, to achieve better mass transfer control or to mitigate heat of absorption issues—N,N-dimethylethylenediamine presents a viable alternative. As shown in Section 3, its rate constant of 6.99 × 10³ M⁻¹·s⁻¹ [1] provides a slower, more controlled reaction rate compared to piperazine, potentially enabling simpler absorber design or integration with specific process configurations.

Copper-Catalyzed Amidation for Pharma Synthesis

In medicinal chemistry and process development, the need for efficient C-N bond formation is paramount. DMEDA's proven status as one of the 'most active' ligands for copper-catalyzed amidation [1] makes it the preferred choice for high-throughput screening and scale-up of aryl amide synthesis. Its ability to couple a wide range of substrates, including challenging aryl chlorides, under mild conditions, justifies its selection over less active 1,2-diamines.

Low-Loading C-N Cross-Coupling for Industrial Processes

In the large-scale production of active pharmaceutical ingredients (APIs) or fine chemicals, minimizing catalyst costs and metal contamination is critical. DMEDA's demonstrated ability to achieve sub-mol% copper loadings (down to 10 ppm) [1] positions it as a highly economical ligand for industrial C-N coupling. This capability can significantly reduce overall manufacturing costs and simplify downstream purification, providing a clear procurement advantage over ligands that require higher catalyst loadings.

Metal Complex Synthesis with Tuned Stability

For researchers developing homogeneous catalysts or metal-organic frameworks (MOFs), the specific thermodynamic profile of DMEDA's metal complexes is a key design parameter. As evidenced by class-level data on Cd(II) complexation [1], DMEDA's unsymmetrical substitution yields distinct binding constants and complex stabilities compared to its symmetrical analogs. This allows for fine-tuning of catalyst activity or framework properties, making DMEDA the rational choice when a specific, intermediate binding affinity is required.

Application
Selection Property
Validation Focus
Controlled CO2 Capture
Amine-CO2 reaction kinetics
Process kinetics modeling; mass transfer control
Cu-Catalyzed Amidation
1,2-Diamine ligand activity
Aryl halide substrate scope; conversion efficiency
Industrial C-N Coupling
Catalyst economy (metal load)
Metal contamination analysis; cost reduction
Metal Complex Synthesis
Coordination thermodynamics
Complex stability and geometry tuning

Technical Documentation Hub

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33 linked technical documents
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